

The Dual-Pronged Anti-Angiogenic Action of 1D228: A Technical Overview

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Compound of Interest

Compound Name: 1D228

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This technical guide delves into the molecular mechanisms and preclinical evidence supporting the role of **1D228** as a potent inhibitor of angiogenesis. By simultaneously targeting key receptor tyrosine kinases, **1D228** presents a promising strategy for disrupting tumor vascularization and impeding cancer progression. This document provides a comprehensive summary of the available data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism: Targeting the c-Met and TRK Pathways in Endothelial Cells

1D228 is a novel small molecule tyrosine kinase inhibitor with a dual-targeting mechanism directed at both the c-Met (hepatocyte growth factor receptor) and Tropomyosin receptor kinase (TRK) signaling pathways.^{[1][2][3][4]} Crucially, vascular endothelial cells express both c-Met and TRKB, rendering them susceptible to the inhibitory action of **1D228**.^{[1][3]} This dual inhibition disrupts the signaling cascades that are essential for endothelial cell migration, proliferation, and tube formation—key processes in the formation of new blood vessels (angiogenesis).^{[1][3]}

The anti-angiogenic activity of **1D228** is a critical component of its overall anti-tumor effect. By cutting off the blood supply that tumors rely on for growth and metastasis, **1D228** exerts a powerful synergistic effect that complements its direct inhibition of tumor cell proliferation.^[1]

Preclinical Data: In Vitro and In Vivo Evidence of Angiogenesis Inhibition

Preclinical studies have demonstrated the significant anti-angiogenic and anti-tumor efficacy of **1D228** in both laboratory and animal models.

In Vitro Angiogenesis Models

In cellular assays, **1D228** has been shown to directly impair the fundamental functions of endothelial cells required for angiogenesis. The compound effectively suppressed the migration and tube formation of endothelial cells.^{[1][3]} Furthermore, **1D228** was found to induce a G0/G1 cell cycle arrest in cancer cells by inhibiting cyclin D1, a mechanism that may also contribute to its anti-proliferative effects on endothelial cells.^{[1][3]}

In Vivo Tumor Models

The anti-angiogenic effects of **1D228** have been validated in vivo using xenograft models of gastric and liver cancer.^{[1][4]} Treatment with **1D228** resulted in a profound suppression of tumor angiogenesis, as evidenced by histological analysis of tumor tissue.^{[1][2][4]} This was accompanied by a significant reduction in tumor growth, with tumor growth inhibition (TGI) rates reaching 94.8% in gastric tumor models and 93.4% in liver tumor models.^{[1][3][4]}

Immunohistochemical staining of tumor sections revealed a decrease in the proliferation marker Ki67 and reduced phosphorylation of c-Met following **1D228** treatment.^[1]

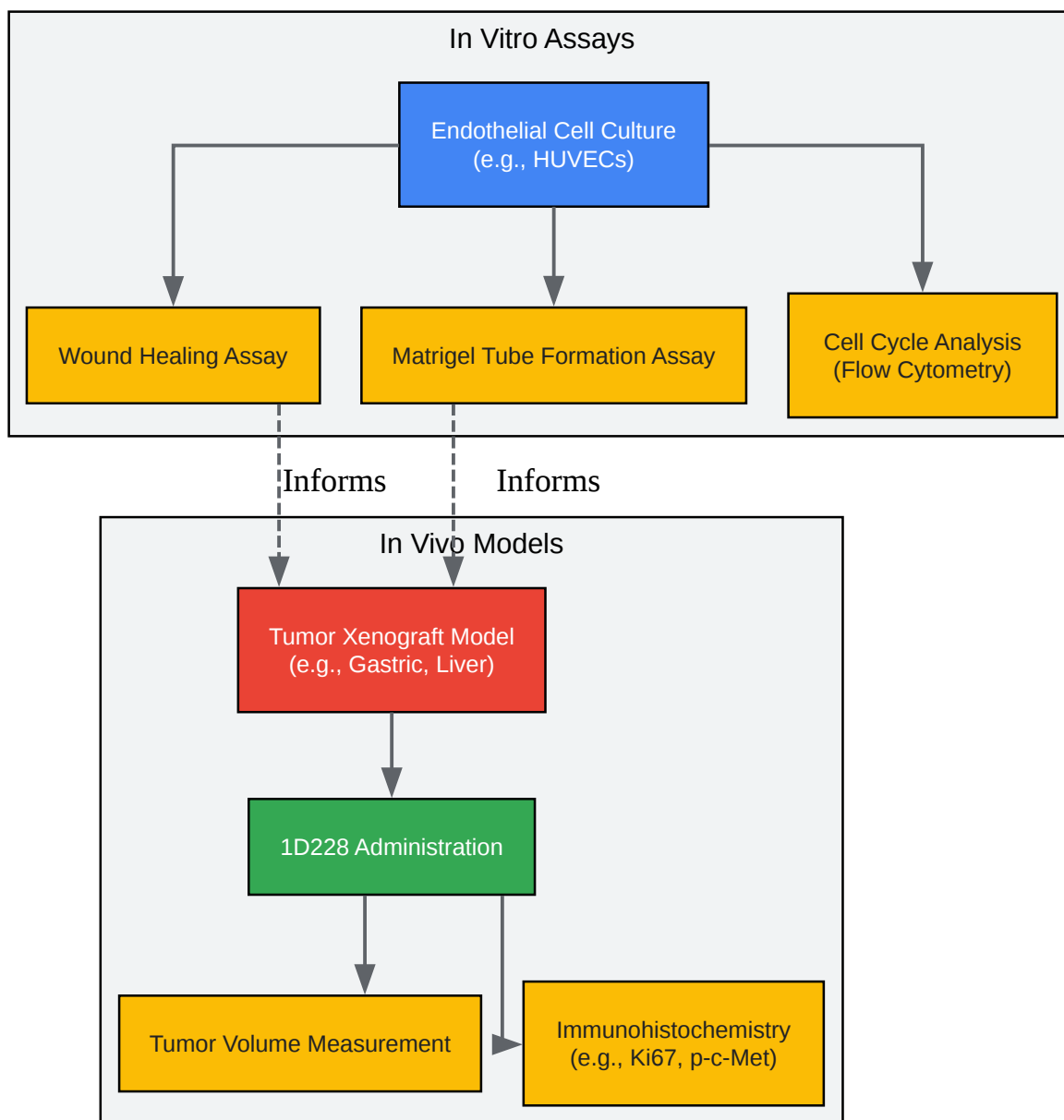
Quantitative Preclinical Efficacy

The following table summarizes the key quantitative data from preclinical studies of **1D228**, comparing its efficacy to the c-Met inhibitor Tepotinib.

Parameter	1D228	Tepotinib	Tumor Model	Reference
Tumor Growth Inhibition (TGI)	94.8%	67.61%	Gastric Cancer Xenograft	[1] [3] [4]
Tumor Growth Inhibition (TGI)	93.4%	63.9%	Liver Cancer Xenograft	[1] [3] [4]
c-Met Kinase IC50	Data available in primary study	Data available in primary study	Kinase Assay	[2]

Signaling Pathways Targeted by 1D228

1D228 exerts its anti-angiogenic effects by inhibiting the phosphorylation of c-Met and TRKB, thereby blocking their downstream signaling cascades.[\[2\]](#) This disruption of key cellular signaling pathways ultimately leads to the observed inhibition of endothelial cell function and tumor angiogenesis. The diagram below illustrates the proposed mechanism of action.



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References

- 1. A novel c-Met/TRK inhibitor 1D228 efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel c-Met/TRK inhibitor 1D228 efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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